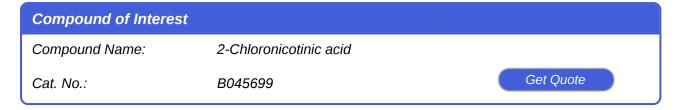


Application Notes and Protocols: Synthesis of Boscalid Utilizing 2-Chloronicotinic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid, a widely used fungicide, is a pyridinecarboxamide synthesized through a multi-step process. A key precursor in this synthesis is **2-chloronicotinic acid**, which is typically converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride, before the final condensation step. These application notes provide detailed protocols and compiled data for the synthesis of boscalid, with a specific focus on the utilization of **2-chloronicotinic acid**. The methodologies outlined are collated from various established synthesis routes, including both traditional and more sustainable, modern approaches.

Synthesis Overview

The synthesis of boscalid from **2-chloronicotinic acid** is primarily achieved through a final acylation step where 2-chloronicotinoyl chloride is reacted with 2-amino-4'-chlorobiphenyl. The overall synthesis is generally a three-stage process:

- Suzuki-Miyaura Coupling: Formation of the biphenyl backbone.
- Nitro Group Reduction: Reduction of a nitro group to an amine to form the key intermediate,
 2-amino-4'-chlorobiphenyl.



 Condensation/Acylation: Reaction of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride (derived from 2-chloronicotinic acid) to yield boscalid.[1][2]

Recent advancements have focused on developing more sustainable and efficient one-pot syntheses.[2][3]

Key Intermediates and Reagents

Reagent/Intermediate	Role in Synthesis
2-Chloronicotinic acid	Precursor to the acylating agent
Thionyl chloride (SOCl ₂)	Reagent for converting 2-chloronicotinic acid to 2-chloronicotinoyl chloride
2-amino-4'-chlorobiphenyl	Key intermediate that undergoes acylation
Palladium catalyst (e.g., Pd(PPh ₃) ₄ , Pd/C)	Catalyst for the Suzuki-Miyaura coupling reaction
Base (e.g., Na ₂ CO ₃ , K ₃ PO ₄)	Base for the Suzuki-Miyaura coupling and condensation steps
Reducing agent (e.g., H ₂ , Fe/NH ₄ Cl)	For the reduction of the nitro group

Experimental Protocols

Protocol 1: Preparation of 2-Chloronicotinoyl Chloride from 2-Chloronicotinic Acid

This protocol details the conversion of **2-chloronicotinic acid** to its acid chloride, a necessary activation step for the subsequent amidation.

Materials:

- 2-Chloronicotinic acid
- Thionyl chloride (SOCl₂)
- Toluene



- Dimethylformamide (DMF) (catalyst)
- Reaction vessel with a reflux condenser and gas scrubber

Procedure:

- Under a nitrogen atmosphere, charge a reaction vessel with 750g of toluene.
- Add 335g of **2-chloronicotinic acid** to the toluene with stirring at room temperature.
- Add 35g of DMF to the mixture.
- Slowly heat the reaction mixture to 40°C with continuous stirring.
- Add 300g of thionyl chloride over a period of one hour. The reaction is exothermic and will
 generate hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be
 neutralized through a scrubber.
- After the addition of thionyl chloride is complete, maintain the reaction mass at 60°C for 4 to 5 hours, or until the reaction is complete (monitored by appropriate analytical methods, e.g., TLC or GC).
- The resulting solution containing 2-chloronicotinoyl chloride can be used directly in the next step or purified by distillation.

Protocol 2: Synthesis of Boscalid via Condensation Reaction

This protocol describes the final step in the synthesis of boscalid, the condensation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.

Materials:

- 2-amino-4'-chlorobiphenyl
- Solution of 2-chloronicotinoyl chloride in xylene (from Protocol 1 or commercially sourced)
- Xylene



Reaction vessel

Procedure:

- Charge a reaction vessel with 396g (1.944 mol) of 2-amino-4'-chlorobiphenyl in 311g of xylene.
- Stir the mixture until a homogenous solution is obtained.
- Add a solution of 349g (1.984 mol) of 2-chloro-3-nicotinyl chloride in 233g of xylene to the reaction vessel.
- Allow the resultant mixture to heat up to 30°C.
- Heat the mixture to 95°C over a period of 4 to 5 hours.
- Upon completion of the reaction, the crude boscalid product can be purified by crystallization.[4]

Protocol 3: One-Pot Synthesis of Boscalid

This sustainable protocol combines the Suzuki-Miyaura coupling, nitro reduction, and acylation steps in a single pot using an aqueous micellar solution.

Materials:

- 2-Chloronitrobenzene
- · 4-Chlorophenylboronic acid
- K₃PO₄·H₂O
- Pd(OAc)₂/SPhos catalyst
- TPGS-750-M/H₂O surfactant solution (2 wt %)
- Carbonyl iron powder (CIP)
- NH₄Cl



- i-Pr2NEt (Hünig's base)
- 2-Chloronicotinoyl chloride

Procedure:

- Suzuki-Miyaura Coupling:
 - In a round-bottom flask, combine 0.79 g (5.0 mmol) of 2-chloronitrobenzene, 0.86 g (5.5 mmol) of 4-chlorophenylboronic acid, and 2.30 g (10 mmol) of K₃PO₄·H₂O.
 - Evacuate and backfill the flask with argon three times.
 - Add 1.0 mL of a stock solution containing 700 ppm of Pd catalyst and 9.0 mL of 2 wt % TPGS-750-M/H₂O.
 - Stir the mixture vigorously at 55°C for 15 hours under an argon atmosphere.[3]
- Nitro Reduction:
 - Cool the reaction mixture to room temperature.
 - Add 1.34 g of carbonyl iron powder (25 mmol, 5.0 equiv) and 0.81 g of NH₄Cl (15 mmol, 3.0 equiv).
 - Heat the flask at 45°C for 12 hours.[3]
- · Acylation:
 - Cool the flask to room temperature.
 - Add 1.8 mL of i-Pr₂NEt (10.0 mmol, 2.0 equiv).
 - Add 0.44 g of 2-chloronicotinoyl chloride (2.5 mmol, 0.5 equiv) in three portions over 4 hours while maintaining the temperature at 45°C.
 - Allow the reaction to stir at 45°C for a total of 16 hours.[3]
- Work-up and Purification:



- Upon completion, extract the reaction mixture with ethyl acetate.
- Evaporate the organic layer and purify the crude product by flash chromatography to afford boscalid.[3] The overall isolated yield for this three-step, one-pot process is reported to be 83%.[2][3]

Quantitative Data Summary

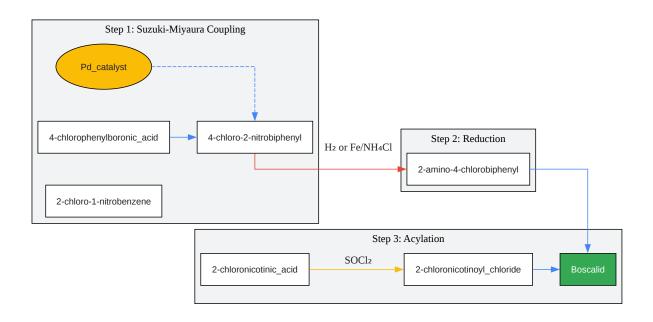


Synthesis Method	Key Reactants	Catalyst	Solvent	Yield	Reference
Traditional Two-Step	o-lodoaniline, 4- Chlorophenyl boronic acid, 2- Chloronicotin oyl chloride	Pd/C	Toluene, Dichloroethan e	93.2% (for aminobiphen yl intermediate)	[5]
Traditional Two-Step	2- lodinphenyla mine, 4- Chlorophenyl boric acid, 2- Chloronicotin oyl chloride	Not specified	Not specified	71.2% (overall)	[6]
One-Pot, Three-Step	2- Chloronitrobe nzene, 4- Chlorophenyl boronic acid, 2- Chloronicotin oyl chloride	Pd(OAc)₂/SP hos	2 wt % TPGS-750- M/H₂O	83% (overall)	[2][3]
Continuous Flow	1-Chloro-2- nitrobenzene, 4- Chlorophenyl boronic acid, 2- Chloronicotini c acid	Pd(PPh₃)₄, Pt/C	Ethanol/Wate r	>42% (overall)	[7]



Agueous					
Aqueous		Pd/SPhos,	Aqueous	Up to 90%	
Surfactant-	Not specified	,			[8]
		PtIr@TiO₂	surfactant	(overall)	
Based					

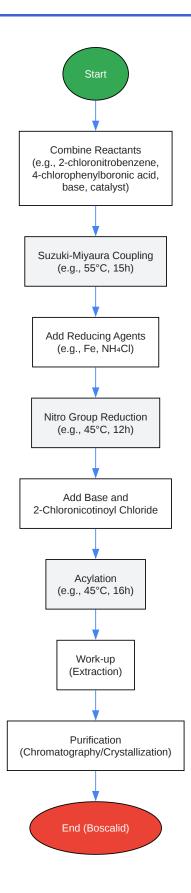
Diagrams



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Caption: General synthesis pathway of Boscalid.





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Caption: Workflow for a one-pot synthesis of Boscalid.



Conclusion

The synthesis of boscalid is a well-documented process where **2-chloronicotinic acid** serves as a crucial precursor for the final acylation step. While traditional multi-step syntheses are established, recent research has focused on developing more efficient, sustainable, and cost-effective one-pot and continuous flow processes. These newer methods often offer higher overall yields and reduce solvent waste, making them attractive for industrial-scale production. The choice of a specific protocol will depend on factors such as available equipment, scale of synthesis, and sustainability goals. The provided data and protocols offer a comprehensive resource for researchers and professionals in the field.

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